

A Technical Guide to Linifanib-d4: Sourcing, Analysis, and Biological Context

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Linifanib-d4**, a deuterated analog of the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Linifanib. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, certificate of analysis, experimental protocols for its characterization, and the core signaling pathways of its non-deuterated counterpart.

Introduction to Linifanib

Linifanib (ABT-869) is a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[1][2][3] It demonstrates significant anti-proliferative and apoptotic effects on tumor cells that are dependent on mutant, constitutively active kinases such as FLT3.[1][3] The primary mechanism of action involves the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][3] Linifanib has been investigated for the treatment of various solid tumors and hematologic malignancies.[1]

Linifanib-d4 is the deuterated form of Linifanib. The substitution of hydrogen atoms with deuterium atoms results in a heavier isotope of the molecule. This isotopic labeling makes **Linifanib-d4** an ideal internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[4] Its chemical and biological properties are nearly identical to Linifanib, but its increased mass allows for clear differentiation



in mass spectrometric analysis, ensuring accurate quantification of the non-deuterated drug in complex biological matrices.[4]

Sourcing Linifanib-d4

Several specialized chemical suppliers provide **Linifanib-d4** for research purposes. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of a comprehensive Certificate of Analysis (CoA), and the supplier's quality management systems. Below is a summary of known suppliers.

Supplier	Website	Purity	Notes
MedChemExpress	medchemexpress.co m	>98% (Typically)	Provides a Certificate of Analysis with each product.[4]
BDG Synthesis	bdg.co.nz	>98% (Typically)	All compounds are shipped with a current Certificate of Analysis which includes actual Lot NMR spectra and HPLC chromatogram. [5]
Selleck Chemicals	selleckchem.com	>98% (Typically)	Offers Linifanib (unlabeled) and may provide custom synthesis for the deuterated version.
Tocris Bioscience	tocris.com	≥98% (HPLC)	Provides a batch- specific Certificate of Analysis.

Certificate of Analysis: A Representative Overview

A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a chemical compound. While specific values will vary between batches and



suppliers, a typical CoA for Linifanib-d4 would include the following information.

Parameter	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C21H14D4FN5O	
Molecular Weight	379.42 g/mol	Mass Spectrometry
Purity (HPLC)	≥98.0%	HPLC
Identity (¹H NMR)	Conforms to structure	¹ H NMR Spectroscopy
Identity (Mass Spec)	Conforms to expected mass	Mass Spectrometry (ESI-MS)
Deuterium Incorporation	≥99%	Mass Spectrometry or NMR
Residual Solvents	To be reported	GC-HS
Water Content	To be reported	Karl Fischer Titration
Storage Conditions	-20°C, desiccated	

Experimental Protocols

Accurate characterization of **Linifanib-d4** is essential for its use as an internal standard. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of **Linifanib-d4** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)

Reagents:



- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Ammonium Acetate buffer

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape.[6]
- Standard Preparation: Accurately weigh and dissolve a known amount of **Linifanib-d4** in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution. Further dilute to a working concentration (e.g., 1 mg/mL).
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 25°C
 - Detection Wavelength: 254 nm
- Analysis: Inject the prepared standard solution into the HPLC system.
- Data Processing: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Objective: To confirm the molecular weight of **Linifanib-d4** and determine the extent of deuterium incorporation.

Instrumentation:



 Mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple quadrupole or time-of-flight instrument).[7]

Procedure:

- Sample Preparation: Prepare a dilute solution of **Linifanib-d4** in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
- MS Analysis:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
 - Scan Range: Scan a mass range that includes the expected molecular ion peak (e.g., m/z 370-390).
- Data Analysis:
 - Identity: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of Linifanib-d4 (expected m/z ≈ 380.4).
 - Deuterium Incorporation: Analyze the isotopic distribution of the molecular ion peak. The
 relative intensities of the peaks for the d0, d1, d2, d3, and d4 species can be used to
 calculate the percentage of deuterium incorporation. For a high-quality standard, the d4
 peak should be the most abundant.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Linifanib-d4.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:



Deuterated solvent (e.g., DMSO-d₆)

Procedure:

- Sample Preparation: Dissolve a small amount of **Linifanib-d4** in the deuterated solvent.
- ¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum should be consistent
 with the structure of Linifanib, with the notable absence or significant reduction in the signals
 corresponding to the four deuterated positions.
- ¹³C NMR and 2D NMR: If further structural confirmation is needed, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC) can be performed.

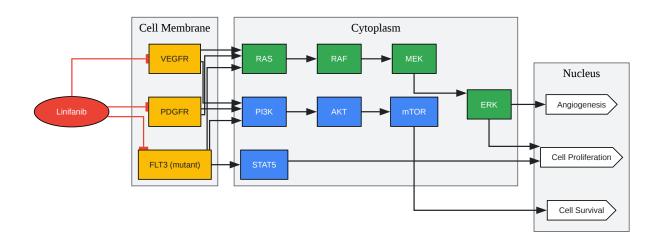
Signaling Pathways and Mechanism of Action

Linifanib is a multi-targeted inhibitor, primarily affecting the signaling pathways driven by VEGF and PDGF receptors.[1][8] It also shows potent activity against mutant FLT3, a key driver in certain types of leukemia.[8][9] The inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.

Linifanib Inhibition of Receptor Tyrosine Kinase Signaling

The following diagram illustrates the primary signaling pathways inhibited by Linifanib.





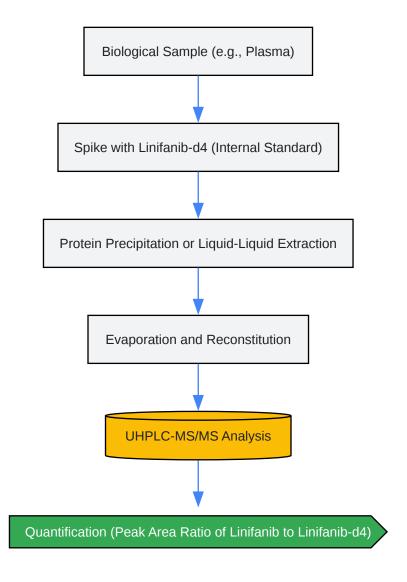
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Caption: Linifanib inhibits VEGFR, PDGFR, and mutant FLT3, blocking downstream signaling pathways.

Experimental Workflow for Bioanalytical Quantification using Linifanib-d4

The following diagram outlines a typical workflow for quantifying Linifanib in a biological sample using **Linifanib-d4** as an internal standard.





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Caption: Workflow for quantifying Linifanib using Linifanib-d4 as an internal standard.

Conclusion

Linifanib-d4 is an essential tool for the accurate quantification of Linifanib in preclinical and clinical research. This guide has provided a comprehensive overview of its sourcing, the expected data in a Certificate of Analysis, detailed experimental protocols for its characterization, and the biological context of its non-deuterated counterpart. By understanding these aspects, researchers can confidently and accurately utilize **Linifanib-d4** in their drug development programs.



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